(Z)-3-(4-Hydroxy-2-oxopent-3-en-1-yl)-1-methylpyrrolidine-2,5-dione
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Overview
Description
(Z)-3-(4-Hydroxy-2-oxopent-3-en-1-yl)-1-methylpyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-Hydroxy-2-oxopent-3-en-1-yl)-1-methylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxy and Oxo Groups: These functional groups can be introduced through selective oxidation and reduction reactions.
Formation of the (Z)-Isomer: The (Z)-configuration can be ensured through specific reaction conditions that favor the formation of this isomer.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the oxo groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group might yield a ketone, while reduction of the oxo group could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-Hydroxy-2-oxopent-3-en-1-yl)-1-methylpyrrolidine-2,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound might be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure could be optimized to enhance its activity and selectivity towards specific biological targets.
Medicine
In medicinal chemistry, derivatives of pyrrolidine are often explored for their therapeutic potential. This compound could be investigated for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific biological pathways is desired.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (Z)-3-(4-Hydroxy-2-oxopent-3-en-1-yl)-1-methylpyrrolidine-2,5-dione exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with receptors on cell surfaces, modulating signaling pathways.
Pathway Modulation: The compound might affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione Derivatives: Compounds with similar core structures but different substituents.
Hydroxy-oxo Compounds: Molecules with hydroxy and oxo functional groups in similar positions.
Uniqueness
What sets (Z)-3-(4-Hydroxy-2-oxopent-3-en-1-yl)-1-methylpyrrolidine-2,5-dione apart is its specific (Z)-configuration and the combination of functional groups, which might confer unique chemical and biological properties.
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
3-[(Z)-2-hydroxy-4-oxopent-2-enyl]-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H13NO4/c1-6(12)3-8(13)4-7-5-9(14)11(2)10(7)15/h3,7,13H,4-5H2,1-2H3/b8-3- |
InChI Key |
GJVXEMWIAYWJLD-BAQGIRSFSA-N |
Isomeric SMILES |
CC(=O)/C=C(/CC1CC(=O)N(C1=O)C)\O |
Canonical SMILES |
CC(=O)C=C(CC1CC(=O)N(C1=O)C)O |
Origin of Product |
United States |
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